molecular formula C24H17F2N3O B2612179 7,8-difluoro-1-(4-methoxyphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901267-13-8

7,8-difluoro-1-(4-methoxyphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B2612179
CAS No.: 901267-13-8
M. Wt: 401.417
InChI Key: INFLIRNEHBRARR-UHFFFAOYSA-N
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Description

7,8-Difluoro-1-(4-methoxyphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline is a synthetic organic compound belonging to the pyrazoloquinoline family This compound is characterized by its unique structure, which includes two fluorine atoms, a methoxyphenyl group, and a methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,8-difluoro-1-(4-methoxyphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Pyrazole Ring: Starting with a suitable precursor, such as a substituted hydrazine and an appropriate diketone, the pyrazole ring is formed through a cyclization reaction.

    Quinoline Ring Construction: The pyrazole intermediate is then subjected to further cyclization with a suitable aromatic aldehyde or ketone to form the quinoline ring.

    Introduction of Fluorine Atoms: Fluorination is achieved using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor under controlled conditions.

    Substitution Reactions: The methoxyphenyl and methylphenyl groups are introduced via electrophilic aromatic substitution reactions using corresponding halides and a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the quinoline ring or the nitro groups (if present) using reducing agents such as sodium borohydride or hydrogen gas with a palladium catalyst.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, especially for modifying the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol, hydrogen gas with palladium on carbon.

    Substitution: Halides (e.g., bromides, chlorides) with bases like potassium carbonate or sodium hydride.

Major Products

    Oxidation: Formation of quinoline N-oxides or carboxylic acids.

    Reduction: Formation of amines or reduced quinoline derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, 7,8-difluoro-1-(4-methoxyphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features make it a candidate for enzyme inhibition studies, receptor binding assays, and other biochemical investigations.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for developing new drugs targeting specific diseases, such as cancer or infectious diseases, due to its ability to interact with biological targets.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as organic semiconductors, due to its electronic properties. It may also find applications in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 7,8-difluoro-1-(4-methoxyphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s fluorine atoms and aromatic groups facilitate binding to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

  • 7,8-Difluoro-1-(4-hydroxyphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline
  • 7,8-Difluoro-1-(4-methoxyphenyl)-3-(4-chlorophenyl)-1H-pyrazolo[4,3-c]quinoline
  • 7,8-Difluoro-1-(4-methoxyphenyl)-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline

Uniqueness

Compared to these similar compounds, 7,8-difluoro-1-(4-methoxyphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline is unique due to the specific combination of its substituents

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

7,8-difluoro-1-(4-methoxyphenyl)-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17F2N3O/c1-14-3-5-15(6-4-14)23-19-13-27-22-12-21(26)20(25)11-18(22)24(19)29(28-23)16-7-9-17(30-2)10-8-16/h3-13H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INFLIRNEHBRARR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C3=C2C=NC4=CC(=C(C=C43)F)F)C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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